An In-depth Technical Guide to the 2,9-Diazaspiro[5.5]undecan-3-one Scaffold: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to the 2,9-Diazaspiro[5.5]undecan-3-one Scaffold: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[5.5]undecane core, a unique three-dimensional spirocyclic system, represents a privileged scaffold in modern medicinal chemistry. Its rigid conformation allows for the precise spatial arrangement of functional groups, leading to high-affinity interactions with a variety of biological targets. While specific information regarding 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride is limited in public scientific literature, with no readily available CAS number, its existence is noted in chemical supplier databases under MDL number MFCD22666522. This guide will provide a comprehensive overview of the broader diazaspiro[5.5]undecanone class, focusing on its synthesis, chemical properties, and diverse applications in drug discovery, with a particular emphasis on its isomeric variants for which substantial research is available.
The Diazaspiro[5.5]undecanone Core: A Privileged Structure in Drug Discovery
The diazaspiro[5.5]undecane framework consists of two nitrogen-containing rings fused at a single carbon atom. This spirocyclic nature imparts a significant degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The presence of two nitrogen atoms offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Derivatives of this scaffold have shown a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases. Research has highlighted their potential in targeting conditions such as obesity, pain, cardiovascular disorders, and even in the modulation of epigenetic pathways.[1]
Physicochemical Properties and Characterization
The physicochemical properties of diazaspiro[5.5]undecanone derivatives can be tailored through substitution on the nitrogen atoms and the cyclic framework. The formation of salts, such as the requested dihydrochloride, is a common strategy to enhance aqueous solubility and improve handling characteristics for pharmaceutical development.
Below is a table summarizing the key chemical identifiers for a selection of related diazaspiro[5.5]undecane derivatives to provide a comparative context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride | 1609409-16-6 | C₁₀H₂₀Cl₂N₂O | 255.18 | Methylated derivative of the core topic.[2] |
| 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride | 13323-42-7 | C₁₀H₂₂Cl₂N₂ | 241.21 | A related non-ketone dihydrochloride.[3] |
| tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | 173405-78-2 | C₁₄H₂₆N₂O₂ | 254.37 | A common synthetic intermediate.[4] |
| methyl 1,9-diazaspiro[5.5]undecane-3-carboxylate | 1452809-34-5 | C₁₁H₂₀N₂O₂ | 212.29 | An ester derivative of an isomeric core.[5] |
Synthetic Strategies: Building the Spirocyclic Core
The synthesis of the diazaspiro[5.5]undecane scaffold can be achieved through several strategic approaches. A prevalent method involves an intramolecular spirocyclization of appropriately substituted piperidine precursors.
A generalized synthetic workflow can be visualized as follows:
Caption: A generalized workflow for the synthesis of diazaspiro[5.5]undecane derivatives.
One effective strategy involves the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, which allows for the divergent synthesis of various substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.[6] Another approach describes the intramolecular spirocyclization of 4-substituted pyridines.[6] For the 1,4-diazaspiro[5.5]undecan-3-one isomer, an improved synthetic route starts from cyclohexanone.[7]
Exemplary Experimental Protocol: Divergent Synthesis of 3,9-Diazaspiro[5.5]undecan-2-ones
This protocol is a conceptual representation based on the Michael addition strategy.[6]
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Enolate Formation: To a solution of a suitable N-protected piperidin-2-one derivative in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) dropwise to generate the lithium enolate.
-
Michael Addition: Introduce a tetrasubstituted olefin acceptor to the reaction mixture and allow it to slowly warm to room temperature to facilitate the conjugate addition.
-
Cyclization: The resulting intermediate, upon deprotection and under appropriate conditions (e.g., heating with a mild acid or base), undergoes intramolecular cyclization to form the diazaspiro[5.5]undecan-2-one core.
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Purification: The crude product is purified using column chromatography on silica gel to yield the desired spirocyclic compound.
Diverse Biological Activities and Therapeutic Targets
The diazaspiro[5.5]undecane scaffold has been explored for its interaction with a wide array of biological targets, leading to potential therapeutic applications in multiple disease areas.
Central Nervous System Disorders
Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[8] The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy for treating anxiety, epilepsy, and other neurological disorders.
Metabolic Diseases
The 1,9-diazaspiro[5.5]undecane-2-one core has been investigated for the treatment of obesity. These compounds can act as antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1), a G protein-coupled receptor involved in the regulation of appetite and energy expenditure.[1]
Pain Management
Certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain.[9][10] This dual-target approach aims to provide potent analgesia with a reduced side-effect profile compared to traditional opioids.
Cardiovascular Conditions
Fused 1,9-diazaspiro[5.5]undecanone derivatives have been synthesized and evaluated as class III antiarrhythmic agents, which function by prolonging the cardiac action potential.[1]
Epigenetic Regulation
More recently, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been identified as potent and selective inhibitors of METTL3, an enzyme responsible for N6-methyladenosine (m6A) RNA modification.[11] This discovery opens up new avenues for therapeutic intervention in cancer and other diseases where m6A methylation is dysregulated.
The following diagram illustrates a simplified signaling pathway that can be modulated by diazaspiro[5.5]undecane derivatives, such as the inhibition of the MCH-R1 pathway for the potential treatment of obesity.
Caption: Antagonism of MCH-R1 by diazaspiro[5.5]undecane derivatives.
Future Perspectives
The diazaspiro[5.5]undecanone scaffold continues to be a fertile ground for drug discovery. The structural rigidity and synthetic tractability of this core structure make it an attractive starting point for the development of novel therapeutics. While detailed information on the specific 2,9-diazaspiro[5.5]undecan-3-one dihydrochloride is currently sparse in the public domain, the extensive research on its isomers underscores the therapeutic potential of this chemical class. Future research will likely focus on exploring the structure-activity relationships of new derivatives, identifying novel biological targets, and advancing promising candidates into preclinical and clinical development.
References
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Stoyanova, M., & Wessjohann, L. A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(33), 20288–20311. [Link]
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Request PDF | Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | A divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones is described, in which the key step is an efficient... | Find, read and cite all the research you need on ResearchGate. (2025, August 6). [Link]
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Binas, O., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(24), 18076–18097. [Link]
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Cabrero-Laparra, A., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10766–10783. [Link]
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Kristiansen, U., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton - University of Southampton. [Link]
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4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed. (2020, March 12). [Link]
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Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists - ePrints Soton - University of Southampton. (n.d.). [Link]
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University College London The Asymmetric Synthesis of Several Fragrant Natural Products. (n.d.). [Link]
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Chalcone Derivatives: Role in Anticancer Therapy - MDPI. (n.d.). [Link]
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2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride. (n.d.). [Link]
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